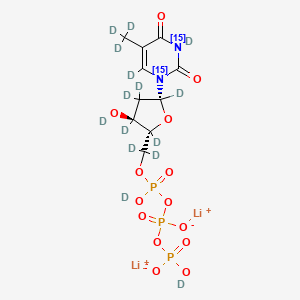
Deoxythymidine-5'-triphosphate-15N2,d15 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) is a labeled nucleoside triphosphate used in various scientific research applications. It is a derivative of deoxythymidine-5’-triphosphate, where the hydrogen atoms are replaced with deuterium and nitrogen-15 isotopes. This compound is primarily used in DNA synthesis and serves as a tracer in drug development and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) involves the incorporation of deuterium and nitrogen-15 isotopes into the deoxythymidine-5’-triphosphate molecule. The process typically includes the following steps:
Isotope Labeling: Deuterium and nitrogen-15 are introduced into the thymidine molecule through chemical reactions.
Phosphorylation: The labeled thymidine is then phosphorylated to form deoxythymidine-5’-triphosphate-15N2,d15.
Lithium Salt Formation: The final step involves converting the triphosphate into its dilithium salt form to enhance stability and solubility
Industrial Production Methods
Industrial production of deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphosphate group can be replaced by other nucleophiles.
Hydrolysis: The triphosphate group can be hydrolyzed to form deoxythymidine monophosphate and inorganic phosphate
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired products
Major Products
Deoxythymidine Monophosphate: Formed through hydrolysis of the triphosphate group.
Inorganic Phosphate: Another product of hydrolysis reactions
Scientific Research Applications
Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) has a wide range of applications in scientific research:
DNA Synthesis: Used as a building block in the synthesis of DNA, particularly in studies involving labeled nucleotides.
Drug Development: Serves as a tracer in pharmacokinetic and metabolic studies to track the distribution and metabolism of drugs.
Metabolic Studies: Used to study metabolic pathways and enzyme activities by incorporating labeled nucleotides into DNA
Mechanism of Action
Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) exerts its effects by incorporating into DNA during synthesis. The labeled isotopes allow researchers to track the incorporation and distribution of the nucleotide within the DNA molecule. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
Deoxythymidine-5’-triphosphate: The unlabeled form of the compound, used in standard DNA synthesis.
Deoxythymidine-5’-triphosphate-13C10,15N2: Another labeled form with carbon-13 and nitrogen-15 isotopes.
Thymidine-13C10,15N2 5′-triphosphate disodium salt: A similar compound with different isotopic labeling and salt form
Uniqueness
Deoxythymidine-5’-triphosphate-15N2,d15 (dilithium) is unique due to its specific isotopic labeling with deuterium and nitrogen-15, which provides distinct advantages in tracing and studying metabolic pathways and drug distribution .
Properties
Molecular Formula |
C10H15Li2N2O14P3 |
|---|---|
Molecular Weight |
511.2 g/mol |
IUPAC Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N2O14P3.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1D3,2D2,3D,4D2,6D,7D,8D,11+1,12+1,13D;;/hD3 |
InChI Key |
HGQGGFXJPYJQGW-HIRVSESASA-L |
Isomeric SMILES |
[2H]C1=C(C(=O)[15N](C(=O)[15N]1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



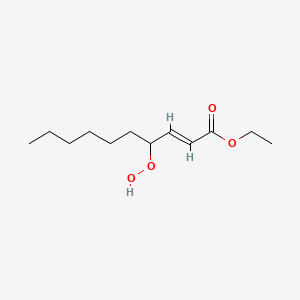
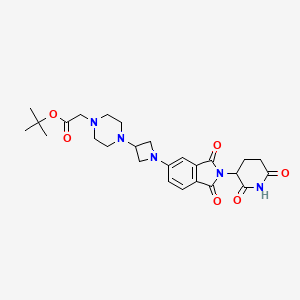

![Spiro[4H-1-benzopyran-4,4'-piperidine]-1',2-dicarboxylic acid, 2,3-dihydro-, 1'-(1,1-dimethylethyl) ester](/img/structure/B15136671.png)
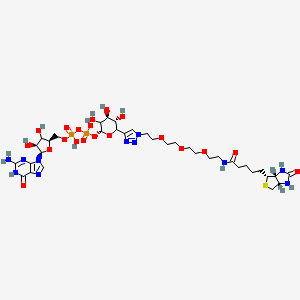
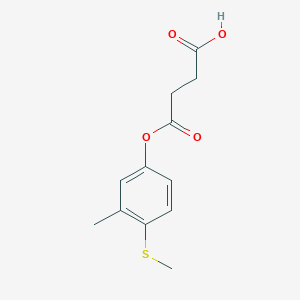
![(+-)-trans-4-Methyltetrahydrofuran-3-yl (8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl)carbamate](/img/structure/B15136690.png)
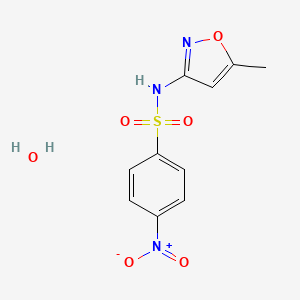
![N-[5-(2,2-difluoroethoxy)pyridin-3-yl]-N-({5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl}methyl)ethane-1-sulfonamide](/img/structure/B15136695.png)




